7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C18H22ClN5O3 and its molecular weight is 391.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Research in the field of organic chemistry has explored the synthesis and reaction mechanisms of various compounds similar to 7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione. For instance, Nicolaides et al. (1996) investigated the reactions of 7-methoxyimino-4-methylchromene-2,8-dione with different phosphines, leading to unexpected products and providing insight into the reaction mechanisms involved (Nicolaides, Awad, Litinas, & Malamidou-Xenikaki, 1996).
Chemical Properties and Reactions
- Studies have also focused on the synthesis of uric acid derivatives and purine analogs, which share structural similarities with the compound . Maruyama, Kozai, and Sasaki (2000) described a general procedure for obtaining tetra-substituted uric acid by stepwise N-alkylation, illustrating the versatility and potential applications of similar compounds in chemical synthesis (Maruyama, Kozai, & Sasaki, 2000).
Application in Synthesis of Complex Molecules
- The compound's structure and reactivity are instrumental in the synthesis of complex molecules. Alves, Proença, and Booth (1994) demonstrated the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors of purine analogs, highlighting the role of similar compounds in creating diverse chemical structures (Alves, Proença, & Booth, 1994).
Exploring Reaction Pathways
- Further research includes exploring different reaction pathways and product formation, as seen in the work of Kinoshita et al. (1989) who investigated the reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines under various conditions, yielding a range of products (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Applications in Heterocyclic Chemistry
- In the realm of heterocyclic chemistry, compounds like this compound serve as key intermediates. Ueda et al. (2001) explored the oxidation of 7,8-diaminotheophylline, demonstrating the complexity and potential of such compounds in synthesizing novel heterocyclic structures (Ueda, Yatsuzuka, Nagai, Okada, Takeichi, Segi, & Sakakibara, 2001).
Role in Coordination Chemistry
- The compound's potential in coordination chemistry is also significant. Bhowmik, Drew, and Chattopadhyay (2011) synthesized and characterized nickel(II) and copper(II) complexes with tetradentate Schiff base ligands, showing the utility of similar compounds in forming complex metal-organic frameworks (Bhowmik, Drew, & Chattopadhyay, 2011).
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-22-16-15(17(25)23(2)18(22)26)24(11-12-6-4-5-7-13(12)19)14(21-16)10-20-8-9-27-3/h4-7,20H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDOAAXXZBLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CNCCOC)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.